3-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine
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Overview
Description
3-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF3) and a chloro group (-Cl) attached to a pyridine ring, along with a propan-1-amine side chain. The trifluoromethyl group is known for its unique properties, which include high electronegativity and lipophilicity, making it a valuable moiety in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with propan-1-amine under suitable conditions . The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
3-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides or imines.
Reduction: The compound can be reduced to form amines with different oxidation states.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of oxides or imines.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted pyridines with various functional groups.
Scientific Research Applications
3-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to inhibition of enzyme activity or disruption of cellular processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-5-(trifluoromethyl)pyridin-2-amine: Similar structure but lacks the propan-1-amine side chain.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound with a different substitution pattern on the pyridine ring.
Uniqueness
3-(6-Chloro-5-(trifluoromethyl)pyridin-2-yl)propan-1-amine is unique due to the presence of both the trifluoromethyl and chloro groups on the pyridine ring, along with the propan-1-amine side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
Molecular Formula |
C9H10ClF3N2 |
---|---|
Molecular Weight |
238.64 g/mol |
IUPAC Name |
3-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]propan-1-amine |
InChI |
InChI=1S/C9H10ClF3N2/c10-8-7(9(11,12)13)4-3-6(15-8)2-1-5-14/h3-4H,1-2,5,14H2 |
InChI Key |
HCZBOHJBOHHVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(N=C1CCCN)Cl)C(F)(F)F |
Origin of Product |
United States |
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